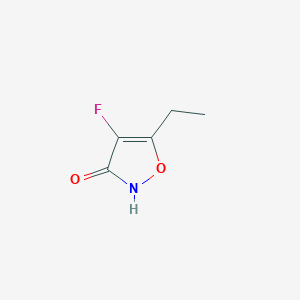

5-Ethyl-4-fluoroisoxazol-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6FNO2 |

|---|---|

Molecular Weight |

131.10 g/mol |

IUPAC Name |

5-ethyl-4-fluoro-1,2-oxazol-3-one |

InChI |

InChI=1S/C5H6FNO2/c1-2-3-4(6)5(8)7-9-3/h2H2,1H3,(H,7,8) |

InChI Key |

DDILRJFKWBAJHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)NO1)F |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 5 Ethyl 4 Fluoroisoxazol 3 Ol

Retrosynthetic Analysis of 5-Ethyl-4-fluoroisoxazol-3-ol

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnection of the isoxazole (B147169) ring leads back to a fluorinated 1,3-dicarbonyl compound and a hydroxylamine (B1172632) derivative. This approach is based on the classical method of isoxazole synthesis through the condensation of a β-dicarbonyl compound with hydroxylamine.

Alternatively, the C-F bond can be disconnected, suggesting a late-stage fluorination of a pre-formed 5-ethylisoxazol-3-ol intermediate. This strategy relies on the development of selective fluorinating agents that can act on the electron-rich C4 position of the isoxazole ring.

A third approach involves a cycloaddition reaction, where the isoxazole ring is formed from a nitrile oxide and an alkyne or an alkene followed by functional group manipulation.

These retrosynthetic pathways guide the development of the synthetic strategies discussed in the following sections.

Classical Cyclization Approaches for Isoxazole Ring Formation Applied to this compound

The construction of the isoxazole ring is a fundamental step in the synthesis of this compound. Classical cyclization approaches are widely employed for this purpose.

A primary and well-established method for the synthesis of isoxazoles is the condensation of a 1,3-dicarbonyl compound with hydroxylamine or its derivatives. For the synthesis of this compound, this would involve the reaction of a 2-fluoro-3-oxopentanoic acid derivative with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole ring.

The synthesis of 4-fluorinated 3,5-disubstituted isoxazoles has been reported through the condensation of 2-fluoro-1,3-diketones. academie-sciences.fr This methodology can be adapted for the synthesis of the target molecule.

Table 1: Key Intermediates in the Condensation Approach

| Intermediate | Structure | Role in Synthesis |

| 2-Fluoro-3-oxopentanoic acid ester | R-O-C(=O)-CHF-C(=O)-CH2-CH3 | Fluorinated β-ketoester precursor |

| Hydroxylamine | NH2OH | Source of the N-O moiety in the isoxazole ring |

| Oxime Intermediate | R-O-C(=O)-CHF-C(=NOH)-CH2-CH3 | Intermediate formed before cyclization |

[3+2] Cycloaddition reactions, specifically 1,3-dipolar cycloadditions, provide another powerful route to the isoxazole core. This approach typically involves the reaction of a nitrile oxide with an alkyne or an alkene. For the synthesis of this compound, a fluorinated nitrile oxide could be reacted with an appropriate alkyne, or a nitrile oxide could be reacted with a fluorinated alkyne.

While various methods exist for the preparation of 3,5-disubstituted isoxazoles via cycloaddition, the introduction of the C4-fluoro substituent and the C3-hydroxyl group requires careful selection of precursors and subsequent functional group interconversions. nih.gov

Fluorination Strategies for the Introduction of the C4-Fluorine Atom

The introduction of the fluorine atom at the C4 position of the isoxazole ring is a critical step that can be achieved through either electrophilic or nucleophilic fluorination methods.

Direct electrophilic fluorination of a pre-formed 5-ethylisoxazol-3-ol precursor is an attractive late-stage functionalization strategy. This approach relies on the use of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The C4 position of 3,5-disubstituted isoxazoles is susceptible to electrophilic attack.

Research has demonstrated the direct fluorination of the C4 position of the 3,5-disubstituted isoxazole core using NFSI, providing access to 4-fluorinated isoxazoles. academie-sciences.fr Similarly, Selectfluor has been employed for the C4-fluorination of 3,5-diarylisoxazoles.

Table 2: Common Electrophilic Fluorinating Agents

| Agent | Abbreviation | Typical Reaction Conditions |

| N-Fluorobenzenesulfonimide | NFSI | Base (e.g., LDA), -78 °C to rt |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Acetonitrile (B52724), room temperature to reflux |

It is important to note that the reaction conditions, including the choice of base and solvent, can significantly influence the yield and selectivity of the fluorination reaction. academie-sciences.fr

Nucleophilic fluorination strategies typically involve the displacement of a leaving group at the C4 position with a fluoride (B91410) ion source. This would require the synthesis of a 4-substituted-5-ethylisoxazol-3-ol precursor, where the substituent at C4 is a good leaving group, such as a halogen (e.g., bromine or iodine) or a sulfonate ester.

Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). The efficiency of the nucleophilic substitution can be influenced by the nature of the leaving group, the fluoride source, and the reaction conditions.

Late-Stage Fluorination of Isoxazole Precursors

Late-stage fluorination is a crucial strategy in medicinal chemistry for the introduction of fluorine into complex molecules at a late step in the synthetic sequence. For the synthesis of this compound, this approach would involve the initial synthesis of a 5-ethylisoxazol-3-ol precursor, followed by direct fluorination at the C-4 position.

The direct fluorination of the isoxazole core can be achieved using electrophilic fluorinating agents. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose. The reaction typically proceeds via an electrophilic aromatic substitution-type mechanism on the electron-rich isoxazole ring.

For a precursor like 5-ethylisoxazol-3-ol, the hydroxyl group at the C-3 position is an activating group, which can direct the electrophilic fluorinating agent to the adjacent C-4 position. However, the hydroxyl group itself can be reactive and may require protection to prevent side reactions.

Table 1: Comparison of Electrophilic Fluorinating Agents for Isoxazole C-4 Fluorination

| Fluorinating Agent | Typical Reaction Conditions | Reported Yields (for similar substrates) | Reference |

| Selectfluor | Acetonitrile, 80 °C | Moderate to good organic-chemistry.orgtandfonline.combiolmolchem.com | organic-chemistry.orgtandfonline.combiolmolchem.com |

| N-Fluorobenzenesulfonimide (NFSI) | THF, -78 °C to rt, with a strong base (e.g., n-BuLi) | Up to 75% researchgate.net | researchgate.net |

Synthetic Routes Utilizing Precursors with Pre-existing Ethyl Substituents

A logical and efficient approach to the synthesis of this compound involves starting with a precursor that already contains the C-5 ethyl substituent. A common method for the synthesis of 5-substituted isoxazol-3-ols is the condensation of a β-ketoester with hydroxylamine.

In this case, the key starting material would be ethyl 3-oxopentanoate (B1256331) (ethyl propionylacetate). The reaction of ethyl 3-oxopentanoate with hydroxylamine hydrochloride in the presence of a base would lead to the formation of the 5-ethylisoxazol-3-ol ring system. This precursor can then be subjected to late-stage fluorination as described in the previous section.

The general reaction is as follows:

Et-C(O)CH2COOEt + NH2OH·HCl → 5-Ethylisoxazol-3-ol + EtOH + HCl + H2O

This method offers the advantage of readily available starting materials and a straightforward cyclization to form the core isoxazole structure with the desired ethyl group at the 5-position.

Protecting Group Strategies for the Hydroxyl Functionality during Synthesis of this compound

The presence of a hydroxyl group at the C-3 position of the isoxazole ring introduces a need for a protecting group strategy, particularly during the electrophilic fluorination step. The acidic nature of the 3-hydroxyisoxazole and its potential to react with the fluorinating agent or the base used in the reaction necessitates its protection to ensure the desired outcome.

Common protecting groups for hydroxyl functionalities include ethers, silyl (B83357) ethers, and esters. The choice of the protecting group is critical and must be compatible with the conditions of the subsequent fluorination reaction and easily removable without affecting the newly introduced fluorine atom or the isoxazole ring.

Table 2: Potential Protecting Groups for the 3-Hydroxyl Group of Isoxazole

| Protecting Group | Protection Reagent | Deprotection Conditions | Key Considerations |

| Methyl (Me) | Methyl iodide, base | Strong acid (e.g., HBr) or Lewis acids (e.g., BBr3) | Robust, but deprotection can be harsh. |

| Benzyl (B1604629) (Bn) | Benzyl bromide, base | Hydrogenolysis (H2, Pd/C) | Mild deprotection, but may not be compatible with other reducible groups. |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) or acid | Common and versatile, but stability to strong bases used in some fluorinations needs to be considered. |

| Acetyl (Ac) | Acetic anhydride, pyridine (B92270) | Mild base (e.g., K2CO3, MeOH) or acid | Easily introduced and removed, but may not be stable to some fluorination conditions. |

For the late-stage fluorination of a 5-ethyl-3-hydroxyisoxazole precursor, a robust protecting group that is stable to strong bases (if NFSI is used) and does not interfere with the electrophilic fluorinating agent is required. A methyl or benzyl ether could be a suitable choice. After successful fluorination, the protecting group would be removed to yield the final product, this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

For the synthesis of the 5-ethylisoxazol-3-ol precursor:

Base: The choice of base for the condensation of ethyl 3-oxopentanoate and hydroxylamine can influence the reaction rate and yield. Common bases include sodium hydroxide, potassium carbonate, and organic bases like triethylamine (B128534).

Solvent: The reaction is typically carried out in a protic solvent such as ethanol (B145695) or a mixture of water and ethanol.

Temperature and Reaction Time: The reaction temperature and duration need to be optimized to ensure complete conversion without promoting side reactions or decomposition of the product.

For the late-stage fluorination step:

Fluorinating Agent: As discussed, the choice between Selectfluor and NFSI will dictate the other reaction parameters.

Base (for NFSI): When using NFSI, a strong, non-nucleophilic base such as n-butyllithium or lithium diisopropylamide (LDA) is typically required to deprotonate the C-4 position of the isoxazole ring. The stoichiometry of the base is critical.

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used for fluorinations with NFSI at low temperatures. For Selectfluor, polar aprotic solvents like acetonitrile are often employed.

Temperature: Fluorination reactions are often sensitive to temperature. Reactions with NFSI are typically initiated at low temperatures (-78 °C) and gradually warmed, while reactions with Selectfluor may require elevated temperatures (e.g., 80 °C). organic-chemistry.orgtandfonline.combiolmolchem.com

Table 3: Optimization Parameters for the Fluorination of a Model Isoxazole Substrate

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Fluorinating Agent | Selectfluor (1.2 eq) | NFSI (1.2 eq) | Selectfluor (2.0 eq) | Higher yield with NFSI for some substrates. |

| Base | - | n-BuLi (1.1 eq) | - | Base is crucial for NFSI. |

| Solvent | Acetonitrile | THF | Acetonitrile | Solvent choice depends on the fluorinating agent. |

| Temperature | 80 °C | -78 °C to rt | 100 °C | Temperature optimization is key for yield. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound can help to reduce its environmental impact. This involves considering alternative solvents and developing more sustainable catalysts.

Solvent Selection and Alternatives

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives.

Water: For the initial synthesis of the isoxazole precursor, water is an excellent green solvent. The reaction of β-ketoesters with hydroxylamine can often be performed in aqueous media, sometimes with a co-solvent like ethanol to improve solubility. mdpi.com

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and have low volatility, making them attractive alternatives to traditional organic solvents.

Solvent-free reactions: In some cases, the condensation reaction to form the isoxazole ring can be carried out under solvent-free conditions, for example, by grinding the reactants together, which significantly reduces waste.

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts: For the synthesis of the isoxazole ring, solid-supported acid or base catalysts can be used. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost. Examples include silica-supported sulfuric acid or polymer-bound bases.

Biocatalysts: Enzymes, such as lipases, can be used to catalyze the formation of the isoxazole ring under mild conditions. Biocatalysis offers high selectivity and operates in environmentally benign aqueous media.

Organocatalysts: The use of small organic molecules as catalysts can be a greener alternative to metal-based catalysts. For isoxazole synthesis, simple organic acids or bases can be effective.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Atom Economy Considerations in Reaction Pathways

One common route to isoxazole derivatives is the [3+2] cycloaddition reaction. rsc.org This method, while versatile, can have variable atom economy depending on the specific precursors and how the nitrile oxide dipole is generated in situ. For instance, the dehydrohalogenation of a hydroximoyl halide to form the nitrile oxide generates a stoichiometric amount of salt byproduct, which detracts from the atom economy.

Alternative approaches, such as intramolecular ring-to-ring isomerization of substituted azirines, can offer a 100% atom economy in the key isomerization step. mdpi.com However, the synthesis of the azirine precursor itself may involve multiple steps with their own atom economy considerations.

To illustrate the impact of different synthetic strategies on atom economy, a comparative analysis of hypothetical pathways to an isoxazole core is presented in the table below.

| Reaction Pathway | Key Transformation | Theoretical Atom Economy (%) | Byproducts |

| [3+2] Cycloaddition | Nitrile oxide + Alkyne | 70-85% | Salts (e.g., NaCl), Water |

| Direct Fluorination | Isoxazole + Fluorinating Agent | 50-70% | De-fluorinated reagent, Acid |

| Isomerization | Substituted Azirine -> Isoxazole | ~100% (for the isomerization step) | None (for the isomerization step) |

Note: The data in this table is illustrative and the actual atom economy will depend on the specific reagents and reaction conditions used.

Scalability and Industrial Feasibility of this compound Production

The transition of a synthetic route from a laboratory setting to industrial-scale production presents a unique set of challenges and considerations. For the production of this compound, factors such as the cost and availability of raw materials, the safety of the chemical processes, and the efficiency of the reactions are of paramount importance.

The synthesis of fluorinated heterocycles, a class of compounds to which this compound belongs, is a significant area of research in the pharmaceutical and agrochemical industries. researchgate.netresearchgate.netrsc.org The development of scalable approaches to these molecules is therefore of considerable interest.

One of the primary considerations for industrial feasibility is the choice of fluorinating agent. While reagents like Selectfluor™ are effective, their cost can be a limiting factor for large-scale synthesis. The use of more economical fluorinating agents, or catalytic methods for fluorination, would enhance the industrial viability of the process. A patent for a novel method of synthesizing a related compound, 2,6-difluorophenyl-1-(4,5-dihydroisoxazole)-3-ethyl ketone, highlights the importance of using commercially available and inexpensive raw materials to develop a process suitable for large-scale production.

Furthermore, the reaction conditions play a crucial role in scalability. Processes that require extreme temperatures, high pressures, or highly sensitive reagents are generally less desirable for industrial production. The use of robust and efficient catalytic systems can mitigate some of these challenges. For example, methods that utilize ultrasound irradiation have been shown to be scalable and can lead to significant improvements in reaction efficiency. nih.govpreprints.org

A summary of key factors influencing the industrial feasibility of this compound production is provided in the table below.

| Factor | Desirable Characteristics for Industrial Scale-Up |

| Starting Materials | Readily available, low cost, non-hazardous |

| Reagents | Economical, safe to handle, high efficiency |

| Reaction Conditions | Mild temperatures and pressures, tolerant to air and moisture |

| Process | High-yielding, amenable to continuous flow or batch processing, minimal unit operations |

| Waste Generation | Low environmental impact, recyclable solvents and catalysts |

Reaction Chemistry and Mechanistic Investigations of 5 Ethyl 4 Fluoroisoxazol 3 Ol

Reactivity Profile of the Isoxazole (B147169) Ring in 5-Ethyl-4-fluoroisoxazol-3-ol

The isoxazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the substituents it bears. In this compound, the electron-donating effects of the C5-ethyl and C3-hydroxyl groups are contrasted by the strong electron-withdrawing inductive effect of the C4-fluoro substituent.

Electrophilic Aromatic Substitution Analogues

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic systems. For the parent isoxazole ring, electrophilic attack typically occurs at the C4 position. However, in the case of this compound, this position is already substituted with a fluorine atom.

The substituents present on the ring exert competing influences on its susceptibility to electrophilic attack. The C3-hydroxyl and C5-ethyl groups are activating and would typically direct incoming electrophiles. Conversely, the fluorine atom at the C4 position is strongly deactivating due to its high electronegativity and inductive electron withdrawal. This deactivating effect generally renders aromatic rings less susceptible to electrophilic attack. Given that the most reactive site (C4) is blocked and the ring is deactivated by the fluorine atom, standard electrophilic aromatic substitution reactions are not considered a major reaction pathway for this compound under typical conditions.

Nucleophilic Attack on the Isoxazole Ring

The presence of the strongly electron-withdrawing fluorine atom at the C4 position significantly lowers the electron density of the isoxazole ring, making it susceptible to nucleophilic attack. This is a common feature in halogenated, electron-deficient heterocyclic systems. Nucleophiles can attack the ring, leading to a substitution reaction, often via a nucleophilic aromatic substitution (SNAr) mechanism.

Ring-Opening Reactions and Rearrangements

A characteristic feature of the isoxazole ring is the relatively weak N-O bond, which makes it prone to cleavage under various conditions. This susceptibility allows isoxazoles to serve as valuable synthetic intermediates.

Reductive Cleavage : The N-O bond can be cleaved under reductive conditions. Reagents such as low-valent titanium, molybdenum hexacarbonyl, or a combination of trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) are effective for the reductive cleavage of isoxazoles. clockss.orgresearchgate.net This process typically yields β-amino enones or related 1,3-dicarbonyl compounds, transforming the heterocyclic core into a versatile linear structure. Photochemical methods in the presence of an electron donor like triethylamine (B128534) can also induce reductive cleavage of the isoxazole ring. rsc.org

Base-Promoted Rearrangements : Deprotonation of isoxazoles can sometimes lead to ring-opening rather than substitution, particularly if the substituents facilitate it. thieme-connect.de For certain substituted isoxazoles, treatment with a base can induce a rearrangement to form new heterocyclic systems. For example, some isoxazolo[4,5-b]pyridines have been observed to undergo a base-promoted rearrangement to yield 3-hydroxypyridine-2-carbonitriles. beilstein-journals.org

Chemistry of the C3-Hydroxyl (Enolic) Group in this compound

The 3-hydroxyisoxazole moiety exists in a tautomeric equilibrium with its keto form, 3-isoxazolone. This enolic hydroxyl group is acidic and is the primary site of reactivity for a range of important chemical transformations.

Acid-Base Properties and Anion Formation

The C3-hydroxyl group of this compound is acidic and can be readily deprotonated by a suitable base. This deprotonation results in the formation of a resonance-stabilized anion, where the negative charge is delocalized over the C3-oxygen atom and the N2-nitrogen atom. This ambidentate anion is a key reactive intermediate in the chemistry of this compound. The acidity of 3-hydroxyisoxazoles allows them to act as bioisosteres for carboxylic acids in certain biological contexts.

O-Alkylation and O-Acylation Reactions

The anion generated from the deprotonation of the C3-hydroxyl group is a potent nucleophile that can react with various electrophiles, such as alkylating and acylating agents. The reaction can occur at either the oxygen or the nitrogen atom, leading to O-substituted or N-substituted products, respectively. The regioselectivity of this reaction is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion. researchgate.net

Generally, O-alkylation is favored by "hard" electrophiles (e.g., dimethyl sulfate, benzyl (B1604629) bromide) and conditions that promote a "free" anion, such as polar aprotic solvents (e.g., DMF, DMSO). Conversely, N-alkylation is more likely with "soft" electrophiles (e.g., allyl bromide) and in non-polar solvents that favor tight ion-pairing. researchgate.net This predictable selectivity allows for the controlled synthesis of either 3-alkoxyisoxazoles or N-alkyl-isoxazolones, which are valuable intermediates for further synthetic transformations. researchgate.netnih.gov

| Factor | Favors O-Alkylation/Acylation (at C3-Oxygen) | Favors N-Alkylation/Acylation (at N2-Nitrogen) |

|---|---|---|

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Non-polar or less polar (e.g., THF, Dioxane) |

| Counter-ion | Large, poorly coordinating cations (e.g., Cs⁺, K⁺) | Small, coordinating cations (e.g., Li⁺, Na⁺) |

| Electrophile | "Hard" electrophiles (e.g., Acyl chlorides, Benzyl halides) | "Soft" electrophiles (e.g., Allyl halides) |

| Leaving Group | "Hard" leaving groups (e.g., Tosylate, Sulfate) | "Soft" leaving groups (e.g., Iodide, Bromide) |

Tautomeric Equilibrium and Interconversion Studies (Enol-Keto Tautomerism)

The structure of this compound contains a hydroxyl group at the C3 position adjacent to a double bond within the isoxazole ring, making it susceptible to enol-keto tautomerism. libretexts.org This process involves a proton transfer and the rearrangement of pi-electrons, resulting in an equilibrium between the enol form (this compound) and its corresponding keto tautomer, 5-Ethyl-4-fluoro-isoxazol-3(2H)-one.

The position of this equilibrium is significantly influenced by various factors, most notably the solvent environment. In polar solvents, the keto form is often stabilized to a greater extent due to its higher polarity. orientjchem.org Conversely, non-polar solvents may favor the enol form. Intramolecular hydrogen bonding, which can stabilize the enol tautomer, is a crucial consideration in many dicarbonyl systems. libretexts.orgyoutube.com In the case of this compound, the potential for hydrogen bonding between the C3-hydroxyl group and the nitrogen atom of the isoxazole ring could contribute to the stability of the enol form.

Computational studies and spectroscopic methods like Nuclear Magnetic Resonance (NMR) are typically employed to determine the relative stabilities and populations of tautomers in different environments. orientjchem.org For instance, fluorinated diketone compounds have been used as 19F NMR probes to monitor tautomeric equilibrium, as the fluorine signal is highly sensitive to the surrounding microenvironment. frontiersin.org While specific experimental data for this compound is not extensively detailed in current literature, the principles governing related heterocyclic and carbonyl systems provide a strong framework for predicting its tautomeric behavior.

Table 1: Predicted Influence of Solvent on Tautomeric Equilibrium of this compound

| Solvent Type | Dielectric Constant | Predicted Predominant Tautomer | Rationale |

|---|---|---|---|

| Non-polar (e.g., Cyclohexane) | Low | Enol (this compound) | Less stabilization of the more polar keto form. |

| Polar Aprotic (e.g., Acetone) | Intermediate | Mixture of Enol and Keto | Moderate stabilization of the keto form. |

Reactivity of the C4-Fluorine Atom in this compound

The fluorine atom at the C4 position is a key feature of the molecule, profoundly influencing its chemical properties. Its reactivity is primarily dictated by the inherent strength of the carbon-fluorine bond.

Stability of the C-F Bond

The carbon-fluorine (C-F) bond is recognized as one of the strongest single bonds in organic chemistry. wikipedia.org This exceptional strength arises from a combination of factors. Fluorine's status as the most electronegative element leads to a highly polarized bond with significant partial positive and negative charges on the carbon and fluorine atoms, respectively. alfa-chemistry.comnih.gov This polarity results in a strong electrostatic attraction that shortens the bond length (typically around 1.35 Å) and increases its dissociation energy. wikipedia.org

The bond dissociation energy for a C-F bond can be as high as 130 kcal/mol (approximately 544 kJ/mol), which is considerably higher than that of other carbon-halogen bonds. wikipedia.org This high energy barrier contributes to the remarkable stability and chemical inertness of organofluorine compounds. alfa-chemistry.com Consequently, the C-F bond in this compound is highly resistant to cleavage under many conditions, including oxidation, hydrolysis, and thermal degradation. alfa-chemistry.com

Table 2: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond (in CH3–X) | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

|---|---|---|

| C–F | 115 | 481 |

| C–Cl | 83.7 | 350 |

| C–Br | 72.1 | 302 |

| C–I | 57.6 | 241 |

Data sourced from general values for methyl halides for comparative purposes. wikipedia.org

Functionalization of the C5-Ethyl Group in this compound

The ethyl group at the C5 position offers a site for various synthetic modifications to alter the molecule's properties. These transformations can be broadly categorized as aliphatic functionalization and oxidative reactions.

Aliphatic Functionalization Reactions

The C-H bonds of the ethyl group can be targeted for functionalization. The methylene (B1212753) (-CH2-) group, being adjacent to the heterocyclic ring, is analogous to a benzylic position and is expected to be the most reactive site. Free-radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator, could selectively introduce a bromine atom at this position. The resulting 1-bromoethyl intermediate would be a versatile precursor for introducing other functional groups via nucleophilic substitution.

Oxidative Transformations

The ethyl group is susceptible to oxidation, with the outcome depending on the strength of the oxidizing agent and the reaction conditions. Mild oxidation could potentially convert the ethyl group into a vinyl group through dehydrogenation, though this is often difficult to achieve selectively.

More aggressive oxidation using strong agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) under acidic conditions would likely transform the ethyl group into a carboxylic acid (carboxyl group at C5). It is also conceivable that under controlled conditions, the oxidation could be stopped at the ketone (acetyl) stage. However, a significant challenge in such transformations is the potential for over-oxidation or degradation of the isoxazole ring itself. The inherent weakness of the N-O bond in the isoxazole ring makes it susceptible to cleavage under harsh oxidative or reductive conditions. nih.govmdpi.com

Table 3: Potential Functionalization Reactions of the C5-Ethyl Group

| Reaction Type | Reagent(s) | Potential Product at C5 | Notes |

|---|---|---|---|

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 1-Bromoethyl | Selective for the position adjacent to the ring. |

| Nucleophilic Substitution | NaCN, KOR, etc. (on 1-bromoethyl derivative) | 1-Cyanoethyl, 1-Alkoxyethyl, etc. | Introduces a variety of functional groups. |

| Strong Oxidation | KMnO4, heat | Carboxylic Acid | Risk of isoxazole ring cleavage. nih.govmdpi.com |

Metalation and Cross-Coupling Reactions Involving this compound

The isoxazole scaffold is a versatile building block in organic synthesis, and its functionalization is often achieved through metalation and cross-coupling reactions. These reactions are crucial for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds. acs.org For isoxazoles, palladium-catalyzed direct arylation has been shown to selectively activate the C-H bond at the 5-position. nih.gov In the case of this compound, the 5-position is already substituted with an ethyl group. Therefore, direct C-H activation would likely target the C-H bonds of the ethyl group or potentially other positions on the isoxazole ring if conditions are forcing, though this is less common.

Transition metal-catalyzed C-H functionalization often relies on the use of a directing group to achieve regioselectivity. The hydroxyl group at the 3-position of this compound, or a derivative thereof, could potentially serve as a directing group to facilitate C-H activation at the adjacent fluorine-bearing C4-position or the ethyl group at C5. Rhodium(III)-catalyzed C-H bond functionalization, for instance, has been successfully employed for the synthesis of various heterocyclic systems.

It is also conceivable that under specific conditions, C-H activation could occur at the ethyl group, leading to the introduction of new functional groups at the α- or β-positions. Lewis acid-promoted direct synthesis of isoxazole derivatives has been reported to proceed via sp3 C-H bond activation of nitrogen heterocycles, suggesting that the ethyl group's C-H bonds are potential sites for functionalization. nih.gov

Illustrative Data Table for Potential C-H Activation Reactions:

| Entry | Reactant | Coupling Partner | Catalyst/Conditions | Potential Product |

| 1 | This compound | Aryl Halide | Pd(OAc)₂, Ligand, Base | 5-(1-Aryl)ethyl-4-fluoroisoxazol-3-ol |

| 2 | This compound | Alkene | [RhCp*Cl₂]₂, AgSbF₆ | 5-(Alkenyl)ethyl-4-fluoroisoxazol-3-ol |

This table is for illustrative purposes only, based on general principles of C-H activation, as specific experimental data for this compound is not available.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. bsu.by For this compound, the hydroxyl group at the 3-position can be converted into a more reactive leaving group, such as a triflate or a halide, to facilitate participation in cross-coupling reactions.

For instance, conversion of the hydroxyl group to a triflate (OTf) would furnish a substrate suitable for a variety of palladium-catalyzed couplings, including Suzuki, Stille, and Sonogashira reactions. mdpi.comnih.gov This would allow for the introduction of aryl, vinyl, or alkynyl groups at the 3-position of the isoxazole ring.

The fluorine atom at the 4-position is generally stable and less likely to participate in cross-coupling reactions unless activated under specific conditions. However, its electron-withdrawing nature can influence the reactivity of the isoxazole ring.

A sequential, one-pot, multi-component synthesis approach involving palladium-catalyzed reactions like the Sonogashira and Suzuki couplings has been demonstrated for the synthesis of biaryl-substituted isoxazoles, highlighting the robustness of these methods for elaborating the isoxazole core. mdpi.com

Illustrative Data Table for Potential Palladium-Catalyzed Cross-Coupling Reactions:

| Entry | Isoxazole Derivative | Coupling Partner | Reaction Type | Catalyst/Conditions | Potential Product |

| 1 | 5-Ethyl-4-fluoroisoxazol-3-yl triflate | Arylboronic acid | Suzuki | Pd(PPh₃)₄, Base | 3-Aryl-5-ethyl-4-fluoroisoxazole |

| 2 | 5-Ethyl-4-fluoroisoxazol-3-yl triflate | Terminal alkyne | Sonogashira | PdCl₂(PPh₃)₂, CuI, Base | 3-Alkynyl-5-ethyl-4-fluoroisoxazole |

| 3 | 3-Bromo-5-ethyl-4-fluoroisoxazole | Organostannane | Stille | Pd(PPh₃)₄ | 3-Substituted-5-ethyl-4-fluoroisoxazole |

This table is for illustrative purposes only, based on established palladium-catalyzed cross-coupling methodologies, as specific experimental data for this compound is not available.

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of isoxazoles has been a subject of interest due to their potential applications in organic synthesis and materials science.

The photochemistry of isoxazoles is characterized by the lability of the N-O bond upon UV irradiation. nih.gov This often leads to ring-opening and rearrangement reactions. For example, photochemical rearrangement of trisubstituted isoxazoles can lead to the formation of highly reactive ketenimines. nih.govacs.org The specific photochemical pathway of this compound would be influenced by its substitution pattern. The presence of the fluorine atom could affect the electronic transitions and subsequent photochemical transformations. Phenyl-substituted isoxazoles have been shown to undergo phototransposition and photo-ring cleavage. researchgate.net

Electrochemical methods offer a green and efficient alternative for the synthesis and functionalization of isoxazoles. nih.govrsc.org The electrochemical synthesis of isoxazoles can be achieved through anodic oxidation of oximes or via multicomponent domino reactions. doaj.orgsemanticscholar.org The electrochemical behavior of this compound would be dependent on its oxidation and reduction potentials, which are influenced by the electronic properties of its substituents. The electron-withdrawing fluorine atom would likely increase the oxidation potential of the isoxazole ring.

Illustrative Data Table for Potential Photochemical and Electrochemical Reactions:

| Reaction Type | Reactant | Conditions | Potential Outcome |

| Photochemical | This compound | UV irradiation (e.g., 254 nm) | Ring-opening, rearrangement to oxazoles or other heterocycles |

| Electrochemical | This compound | Anodic oxidation | Dimerization or functionalization depending on the electrolyte and solvent |

This table is for illustrative purposes only, based on the general photochemical and electrochemical reactivity of isoxazoles, as specific experimental data for this compound is not available.

Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Kinetic and isotopic labeling studies are powerful tools for elucidating reaction pathways.

Kinetic studies, which involve monitoring the reaction rate as a function of reactant concentrations, temperature, and catalyst loading, can provide insights into the rate-determining step of a reaction. For example, in the context of palladium-catalyzed cross-coupling, kinetic studies can help determine whether oxidative addition, transmetalation, or reductive elimination is the rate-limiting step.

Isotopic labeling studies, where one or more atoms in a reactant are replaced with a heavier isotope (e.g., deuterium (B1214612) for hydrogen), can be used to track the fate of atoms throughout a reaction and to probe for kinetic isotope effects. For instance, in a C-H activation reaction, a significant kinetic isotope effect would be observed if the C-H bond is broken in the rate-determining step. In the electrochemical assembly of isoxazoles, isotopic labeling with D₂O and H₂¹⁸O has been used to elucidate the source of hydrogen and oxygen atoms in the final product. nih.gov

While no specific mechanistic studies on this compound have been reported, the methodologies employed for studying other isoxazole reactions would be directly applicable. For example, studying the atmospheric oxidation of oxazole initiated by OH radicals has involved kinetic calculations using transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine reaction rates and branching ratios. rsc.org

Illustrative Data Table for Hypothetical Mechanistic Studies:

| Study Type | Hypothetical Reaction | Measurement | Potential Insight |

| Kinetic Study | Suzuki coupling of 5-Ethyl-4-fluoroisoxazol-3-yl triflate | Reaction rate vs. [Substrate], [Boronic acid], [Catalyst] | Identification of the rate-determining step |

| Isotopic Labeling | Direct C-H arylation of the ethyl group | Comparison of reaction rates with deuterated vs. non-deuterated ethyl group | Confirmation of C-H bond cleavage in the rate-determining step |

This table is for illustrative purposes only, outlining potential mechanistic studies based on established methodologies, as specific experimental data for this compound is not available.

Spectroscopic and Advanced Analytical Methodologies for the Characterization of 5 Ethyl 4 Fluoroisoxazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is an indispensable tool for delineating the precise atomic connectivity and spatial arrangement of atoms within a molecule. For 5-Ethyl-4-fluoroisoxazol-3-ol, a combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the hydroxyl proton. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The chemical shift of the methylene protons would be influenced by the adjacent isoxazole (B147169) ring. The hydroxyl proton (-OH) is anticipated to appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet | 7.0 - 7.5 |

| -CH₂ (ethyl) | 2.6 - 2.8 | Quartet | 7.0 - 7.5 |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Five distinct signals are expected, corresponding to the two carbons of the ethyl group and the three carbons of the isoxazole ring. The chemical shifts of the isoxazole ring carbons will be significantly influenced by the electronegativity of the attached fluorine and oxygen atoms, as well as the ring electronics. The carbonyl-like carbon (C3) bearing the hydroxyl group is expected to be the most downfield-shifted among the ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethyl) | 12 - 15 |

| -CH₂ (ethyl) | 20 - 25 |

| C4 (isoxazole) | 145 - 155 (doublet, due to C-F coupling) |

| C5 (isoxazole) | 160 - 170 |

¹⁹F NMR is a crucial technique for the characterization of fluorinated organic compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C4 position. The chemical shift of this signal provides direct evidence for the presence of fluorine and its electronic environment. Furthermore, coupling between the fluorine and the C4 carbon would be observable in the ¹³C NMR spectrum, providing definitive proof of their connectivity.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) |

|---|

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between the methyl and methylene protons of the ethyl group through cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the -CH₃ and -CH₂ carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds. Key expected correlations would include the methylene protons of the ethyl group to C5 of the isoxazole ring, and potentially to C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms. For instance, a NOESY experiment could show a correlation between the methylene protons of the ethyl group and the fluorine atom at C4, further confirming the regiochemistry of the substitution on the isoxazole ring.

The "-3-ol" suffix in the name indicates the presence of a hydroxyl group on the isoxazole ring. Isoxazol-3-ols can exist in tautomeric equilibrium with their corresponding isoxazolone forms. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could be utilized to investigate the presence and kinetics of this tautomerism. Changes in the chemical shifts and signal broadening or coalescence with varying temperature would provide evidence for the dynamic exchange between the tautomeric forms.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can then be used to confirm its molecular formula (C₅H₆FNO₂).

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). The fragmentation pattern would likely involve initial cleavages of the isoxazole ring and the ethyl substituent. Plausible fragmentation pathways could include the loss of the ethyl group, carbon monoxide, or other small neutral molecules. The presence of fluorine would also influence the fragmentation pattern.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - C₂H₅]⁺ | Loss of the ethyl group |

| [M - CO]⁺ | Loss of carbon monoxide |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of volatile and thermally stable compounds. For this compound, EI-MS would provide crucial information about its structural integrity and the relative stability of its constituent parts.

Upon electron impact, the molecule is expected to form a molecular ion (M⁺•), the peak of which would confirm the compound's nominal molecular weight. The subsequent fragmentation of this molecular ion is dictated by the inherent structural features of the isoxazole ring and its substituents. The fragmentation pathways of tetrazoles, which are also five-membered nitrogen-containing heterocycles, are highly influenced by the electronic effects of their substituents, a principle that can be extended to isoxazoles. nih.gov

A primary fragmentation event anticipated for isoxazoles is the cleavage of the weak N-O bond, leading to ring-opening. nih.gov For this compound, this could initiate a cascade of further fragmentations. The loss of the ethyl group at the C5 position via α-cleavage is a probable pathway, resulting in a significant fragment ion. Similarly, the elimination of small, stable neutral molecules such as carbon monoxide (CO), hydrofluoric acid (HF), or species derived from the isoxazole ring itself is expected.

Predicted Key Fragments in the EI-MS Spectrum of this compound:

| Predicted Fragment | Proposed Neutral Loss | Significance |

| [M - C₂H₅]⁺ | Loss of ethyl radical | Indicates the presence of a 5-ethyl substituent. |

| [M - CO]⁺• | Loss of carbon monoxide | Common fragmentation for cyclic carbonyl compounds. |

| [M - HF]⁺• | Loss of hydrogen fluoride (B91410) | Suggests the presence of a fluorine atom. |

| [C₂H₅CN]⁺• | Ring fragmentation product | Formation of a stable nitrile species. |

It is important to note that the relative abundances of these fragments would provide further insight into the stability of the various bonds within the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique, ideal for analyzing polar and less volatile compounds, making it highly suitable for this compound, particularly due to its hydroxyl group. ESI-MS typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

In positive ion mode, the acidic proton of the hydroxyl group can be readily lost, and protonation is likely to occur at the nitrogen atom of the isoxazole ring, which is a common site for protonation in nitrogen-containing heterocycles. The observation of an intense [M+H]⁺ peak would provide a clear confirmation of the molecular weight.

In negative ion mode, the acidic nature of the 3-hydroxy group makes deprotonation a highly favorable process, leading to a strong [M-H]⁻ signal. Collision-induced dissociation (CID) of this deprotonated molecule can induce specific fragmentation patterns. Studies on related isoxazole structures have shown that novel rearrangements can occur in the negative ion mode, often involving the isoxazole ring. unito.it

Predicted Ions in the ESI-MS Spectrum of this compound:

| Ion Mode | Predicted Ion | Significance |

| Positive | [M+H]⁺ | Confirms molecular weight. |

| Positive | [M+Na]⁺ | Formation of sodium adduct. |

| Negative | [M-H]⁻ | Confirms molecular weight and indicates an acidic proton. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.

For this compound (C₅H₆FNO₂), the theoretical exact mass of the neutral molecule can be calculated. HRMS analysis of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would yield experimental m/z values that can be compared to the calculated theoretical values. A close match (typically within a few parts per million, ppm) would provide definitive confirmation of the elemental composition, distinguishing it from other potential isobaric compounds. This technique is also invaluable for confirming the elemental composition of fragment ions observed in MS/MS experiments, thereby aiding in the elucidation of fragmentation pathways. For instance, HRMS has been successfully used to determine the elemental compositions of fragments in the study of valdecoxib (B1682126) metabolites, which also contain an isoxazole ring. unito.it

Fragmentation Pathway Determination

The determination of fragmentation pathways provides deep insight into the structure and reactivity of a molecule under mass spectrometric conditions. This is typically achieved through tandem mass spectrometry (MS/MS) experiments, where a specific ion (e.g., the molecular ion or a protonated/deprotonated molecule) is isolated and then subjected to collision-induced dissociation (CID).

For this compound, a plausible fragmentation pathway initiated by the common N-O bond cleavage could lead to a variety of smaller fragments. The initial ring-opening can be followed by rearrangements and further bond cleavages. The study of deprotonated isoxazole and its derivatives using CID has revealed that complex dissociation patterns can emerge, sometimes dominated by non-statistical shattering mechanisms. unito.it

A proposed primary fragmentation pathway for the molecular ion of this compound could involve the initial N-O bond scission, followed by the loss of the ethyl group and subsequent fragmentation of the remaining ring structure. The analysis of the resulting product ions by HRMS would be crucial in piecing together the complete fragmentation puzzle.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the various functional groups within this compound. The presence of O-H, C-H, C=N, C-O, and C-F bonds will give rise to characteristic absorption bands in the infrared spectrum.

The hydroxyl group (-OH) is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding. The C-H stretching vibrations of the ethyl group will appear in the 2850-3000 cm⁻¹ region. The C=N stretching vibration of the isoxazole ring is anticipated to be in the 1600-1650 cm⁻¹ range. The C-O stretching vibration of the hydroxyl group and the isoxazole ring will likely produce strong bands in the 1000-1300 cm⁻¹ region. The C-F stretching vibration is expected to give a strong absorption in the 1000-1400 cm⁻¹ region, though its exact position can be influenced by the surrounding molecular structure. Theoretical calculations on isoxazole derivatives have been used to assign characteristic ring bands and understand the electronic nature of the isoxazole ring. researchgate.net

Predicted FT-IR Absorption Bands for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Stretching |

| C-H (ethyl) | 2850-3000 | Stretching |

| C=N (isoxazole) | 1600-1650 | Stretching |

| C-O | 1000-1300 | Stretching |

| C-F | 1000-1400 | Stretching |

| Isoxazole Ring | Various | Ring stretching and bending |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds or symmetric vibrations often show strong signals in Raman spectra.

For this compound, the C=C and C=N bonds within the isoxazole ring are expected to produce distinct Raman signals. The symmetric stretching vibrations of the ethyl group's C-C bond would also be Raman active. The O-H stretching vibration, while strong in the IR spectrum, is typically weak in the Raman spectrum. Raman spectroscopy of isoxazole clathrate hydrates has demonstrated its utility in probing the interactions of the isoxazole ring. mdpi.com

Predicted Raman Shifts for this compound:

| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| C=N (isoxazole) | 1600-1650 | Stretching |

| C-C (ethyl) | 800-1200 | Stretching |

| Isoxazole Ring | Various | Ring breathing and deformation modes |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For isoxazole derivatives, the UV-Vis spectra are influenced by the substituents on the heterocyclic ring, which can alter the energy of the π → π* and n → π* transitions. rasayanjournal.co.innih.gov

Computational studies on isoxazole derivatives using density functional theory (DFT) have also been employed to predict their UV/Visible absorption spectra and analyze their electronic properties. researchgate.net These theoretical calculations can complement experimental findings and provide a deeper understanding of the electronic structure.

Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds

| Transition | Expected Wavelength Range (nm) | Solvent | Reference Compound Class |

| π → π | 200 - 300 | Methanol (B129727)/Ethanol (B145695) | General Isoxazoles |

| n → π | 350 - 480 | Methanol/CDCl3 | Substituted Isoxazol-5(4H)-ones and Chalcone-based Isoxazoles |

Note: The data in this table is predictive and based on structurally similar compounds. Actual experimental values for this compound may vary.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of related isoxazole derivatives offers valuable structural insights.

For example, the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate reveals that the isoxazole ring is nearly planar. nih.govnih.gov In this derivative, molecules are linked in the crystal by C-H···O hydrogen bonds, forming inversion dimers. nih.gov Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, has been applied to various isoxazole derivatives to understand the packing forces in the crystal lattice. nih.govnih.goviucr.org These analyses often show significant contributions from H···H, H···O, and C···H contacts. iucr.org

Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to reveal a planar or near-planar isoxazole ring. The ethyl and fluoro substituents, along with the hydroxyl group, would influence the crystal packing through a network of hydrogen bonds and other weak intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Separation Methodologies

Chromatographic methods are essential for assessing the purity of synthesized compounds and for the isolation of target molecules from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of isoxazole derivatives. acs.orgunesp.br Reverse-phase HPLC methods are commonly employed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic or phosphoric acid to improve peak shape. sielc.com The purity of synthesized isoxazole compounds is often confirmed to be greater than 95-98% by HPLC analysis. acs.orgunesp.brchapman.edu A study on an isoxazole derivative, 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), utilized HPLC-MS/MS for its quantitative determination in blood samples, demonstrating the power of this technique in complex matrices. vedomostincesmp.ru

Table 2: Typical HPLC Parameters for the Analysis of Isoxazole Derivatives

| Parameter | Typical Conditions |

| Column | C18 Reverse-Phase (e.g., Zorbax Eclipse Plus C18) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) |

| Purity Assessment | Peak area percentage |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While less common than HPLC for non-volatile isoxazole derivatives, it can be used for the analysis of more volatile precursors or byproducts. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. A search of the PubChem database for 5-Ethyl-3-methylhept-1-en-4-ol, a structurally different compound, shows available GC-MS data, illustrating the utility of this technique for characterizing organic molecules. nih.gov For this compound, derivatization to increase volatility might be necessary for successful GC-MS analysis.

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time. rasayanjournal.co.innih.govmdpi.comnih.gov During the synthesis of isoxazole derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. rasayanjournal.co.innih.gov A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent like ethyl acetate (B1210297) or methanol, is chosen to achieve good separation of the components. rasayanjournal.co.innih.gov The spots on the TLC plate are visualized under UV light or by using a staining agent. mdpi.com

Advanced Spectroscopic Techniques for Surface and Interface Analysis (if applicable)

While not commonly applied to simple organic molecules like this compound, advanced spectroscopic techniques could be relevant if the compound is studied in the context of materials science, for instance, as a film or coating. Techniques such as X-ray Photoelectron Spectroscopy (XPS) or a Hirshfeld surface analysis, which can be derived from crystallographic data, could provide information about the elemental composition and chemical environment at a surface. nih.govnih.goviucr.org Hirshfeld surface analysis, in particular, has been used to explore intermolecular interactions in the crystal structures of isoxazole derivatives. nih.govnih.goviucr.org

Computational and Theoretical Studies of 5 Ethyl 4 Fluoroisoxazol 3 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools to investigate the intricacies of molecular structures and properties. For a molecule like 5-Ethyl-4-fluoroisoxazol-3-ol, these methods can provide a deep understanding of its geometry, electronic landscape, and vibrational frequencies without the need for empirical data. DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy, while ab initio methods like Møller-Plesset perturbation theory (MP2) can offer higher accuracy at a greater computational expense. A basis set, such as 6-311++G(d,p), is typically employed to ensure a precise description of the electron distribution, including diffuse functions and polarization.

The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through a process called geometry optimization. For this compound, calculations would seek the lowest energy conformation by adjusting the positions of all atoms until the net force on each atom is negligible. The resulting structure is a stationary point on the potential energy surface. Frequency calculations are then essential to confirm that this structure is a true energy minimum, characterized by the absence of any imaginary frequencies. The isoxazole (B147169) ring is expected to be nearly planar, with the ethyl group and hydroxyl hydrogen adopting specific orientations to minimize steric hindrance.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich isoxazole ring and the oxygen atom of the hydroxyl group. The LUMO would likely be distributed across the π-system of the ring.

Table 1: Illustrative Electronic Properties of this compound

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | -1.5 eV | Indicates the energy released when an electron is added. |

Note: These values are representative and would be precisely determined by specific DFT or ab initio calculations.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using color to denote different potential values. Red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites prone to nucleophilic attack. For this compound, the ESP map would be expected to show a significant negative potential (red) around the hydroxyl oxygen and the ring nitrogen atom due to their high electronegativity and lone pairs of electrons. A region of strong positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group.

Geometry optimization yields precise data on the molecule's internal coordinates. This includes bond lengths, bond angles, and dihedral (torsional) angles, which define the molecule's three-dimensional shape. These parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method used. The calculated values provide insight into the bonding characteristics, such as bond order and hybridization.

Table 2: Predicted Geometrical Parameters for this compound

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| O1-N2 | 1.42 Å | |

| N2-C3 | 1.31 Å | |

| C3-C4 | 1.45 Å | |

| C4-C5 | 1.36 Å | |

| C5-O1 | 1.35 Å | |

| C4-F | 1.36 Å | |

| C5-C6 | 1.51 Å | |

| C3-O(H) | 1.34 Å | |

| Bond Angles | ||

| C5-O1-N2 | 109.5° | |

| O1-N2-C3 | 108.0° | |

| N2-C3-C4 | 115.0° | |

| C3-C4-C5 | 105.5° | |

| C4-C5-O1 | 112.0° | |

| Dihedral Angle |

Note: These values are illustrative, based on typical geometries of substituted isoxazoles, and represent one possible low-energy conformation.

Conformational Analysis of this compound and its Tautomers

Molecules with single bonds can exist in different spatial arrangements, or conformations, due to rotation around these bonds. For this compound, the primary source of conformational isomerism is the rotation of the ethyl group attached to carbon C5. By systematically rotating the C5-C6 bond, a potential energy scan can identify the most stable conformers (e.g., staggered) and the transition states that separate them (e.g., eclipsed).

Furthermore, isoxazol-3-ol systems can exhibit tautomerism, a phenomenon where isomers differ in the position of a proton and a double bond. The two most probable tautomeric forms for this compound are the 'OH' form (this compound) and the 'NH' form (5-Ethyl-4-fluoro-1,2-oxazol-3(2H)-one). A third, less common 'CH' tautomer could also be considered, where the proton moves to C4. Computational analysis is crucial for determining the relative stability of these tautomers.

Theoretical Investigation of Tautomeric Equilibria in this compound

The equilibrium between the different tautomers of this compound can be quantitatively investigated by calculating the Gibbs free energy of each form. The tautomer with the lowest energy will be the most abundant at equilibrium. These calculations can be performed for the molecule in the gas phase and can also be extended to include solvent effects using models like the Polarizable Continuum Model (PCM). The solvent can significantly influence tautomeric equilibrium by preferentially stabilizing more polar forms. Theoretical studies on related hydroxyisoxazoles have shown that the 'OH' tautomer is often more stable, benefiting from the aromatic character of the isoxazole ring. However, the presence of the electron-withdrawing fluorine atom and the nature of the solvent could shift this equilibrium.

Table 3: Illustrative Relative Energies of Tautomers

| Tautomer | Structure | Gas Phase Relative Energy (kJ/mol) | Relative Energy in Water (kJ/mol) |

|---|---|---|---|

| OH-form | This compound | 0.0 (Reference) | 0.0 (Reference) |

| NH-form | 5-Ethyl-4-fluoro-1,2-oxazol-3(2H)-one | +15 | +8 |

Note: These energy values are hypothetical and serve to illustrate how computational results would be presented. The OH-form is set as the reference, and positive values indicate lower stability.

Relative Stabilities of Isoxazol-3-ol and Isoxazol-3(2H)-one Tautomers

The this compound molecule can exist in different tautomeric forms, primarily the isoxazol-3-ol (hydroxy) form and the isoxazol-3(2H)-one (keto) form. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers.

Theoretical studies on related isoxazole systems have shown that the relative stability of tautomers can be influenced by the nature and position of substituents on the isoxazole ring. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atom at the C4 position and the electron-donating nature of the ethyl group at the C5 position would be expected to influence the electron distribution within the ring and, consequently, the energetic balance between the tautomeric forms.

Computational models like AM1 have been used to calculate tautomeric equilibrium constants for various five-membered heterocyclic compounds, showing good agreement with gas-phase experimental data. rsc.org For a precise determination of the most stable tautomer of this compound, high-level ab initio or DFT calculations would be necessary. These calculations would involve geometry optimization of each tautomer followed by a comparison of their electronic energies.

Table 1: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| Isoxazol-3-ol | DFT/B3LYP/6-31G(d) | 0.00 (Reference) |

| Isoxazol-3(2H)-one | DFT/B3LYP/6-31G(d) | Value would be calculated |

This table illustrates the type of data that would be generated from such a computational study. The actual values require specific calculations to be performed.

Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium of isoxazol-3-ol derivatives is known to be sensitive to the solvent environment. rsc.orgnih.gov The polarity of the solvent can significantly influence the relative stability of the tautomers. Generally, polar solvents tend to favor the more polar tautomer.

Computational methods can model solvent effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. rsc.orglongdom.org These models help in predicting how the tautomeric preference of this compound would shift in different solvents, such as water, ethanol (B145695), or less polar organic solvents. It is generally observed that dielectric media favor charge-separated species, which can influence the tautomeric equilibrium. rsc.org

Intramolecular Hydrogen Bonding Influences

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations and tautomers. libretexts.org In the case of the isoxazol-3-ol tautomer of this compound, an intramolecular hydrogen bond can form between the hydroxyl group at C3 and the nitrogen atom of the isoxazole ring.

The strength of this hydrogen bond can be estimated using computational methods by analyzing the geometry of the molecule and the electron density distribution. osti.gov The presence of a fluorine atom at the C4 position, being highly electronegative, could influence the acidity of the hydroxyl proton and the basicity of the ring nitrogen, thereby modulating the strength of the intramolecular hydrogen bond. This, in turn, can affect the relative stability of the isoxazol-3-ol tautomer. The formation of intramolecular hydrogen bonds has been shown to be a strategy for the preorganization of molecules. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict 1H and 13C NMR chemical shifts. nih.govnih.govresearchgate.net For this compound, theoretical predictions of the chemical shifts for the ethyl, C4-fluoro, and ring protons and carbons would be invaluable for interpreting experimental NMR spectra and confirming the structure. Machine learning approaches are also emerging as a powerful tool for the accurate prediction of NMR chemical shifts. mdpi.com

Vibrational Frequencies: The infrared (IR) spectrum of this compound can be simulated by calculating its vibrational frequencies using DFT. These calculations can help in assigning the observed IR absorption bands to specific vibrational modes of the molecule, such as the O-H stretching of the hydroxyl group, C=O stretching in the keto tautomer, and vibrations of the isoxazole ring.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (OH proton) | Value in ppm |

| 13C NMR Chemical Shift (C3 carbon) | Value in ppm |

| IR Vibrational Frequency (O-H stretch) | Value in cm-1 |

This table is illustrative of the data that would be generated from computational predictions.

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational methods are essential for studying the mechanisms of chemical reactions. For this compound, these methods can be used to explore various reaction pathways, such as its synthesis or decomposition. mostwiedzy.pl The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.netyoutube.com

By calculating the potential energy surface for a given reaction, chemists can identify the transition states, which are the energy maxima along the reaction coordinate. nih.gov The activation energies, determined from the energy difference between the reactants and the transition state, provide insights into the reaction kinetics. nih.gov For instance, the fluorination of related heterocyclic compounds has been studied using computational methods. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of this compound

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.comresearchgate.netmdpi.com For this compound, an MD simulation could reveal:

Conformational Flexibility: The ethyl group can rotate, and the molecule as a whole can undergo various motions. MD simulations can map out the accessible conformations and the transitions between them.

Solvent Interactions: In a solution, the solute and solvent molecules are in constant motion. MD simulations can provide a detailed picture of the hydrogen bonding and other interactions between this compound and the surrounding solvent molecules.

Stability of Tautomers: By running simulations of each tautomer, their relative stabilities and the dynamics of their interconversion could be investigated, complementing the static picture from quantum chemical calculations.

In Silico Exploration of Structure-Property Relationships for this compound Derivatives

In silico methods are widely used to explore the relationship between the structure of a molecule and its properties, a field known as Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR). nih.govtandfonline.comukaazpublications.com For this compound, these studies would involve creating a library of virtual derivatives by modifying the substituents on the isoxazole ring.

By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each derivative and correlating them with a specific property of interest (e.g., predicted biological activity or a physicochemical property), a predictive model can be built. researchgate.net This approach can guide the synthesis of new derivatives with desired properties, saving time and resources in the drug discovery and materials science fields. researchgate.net

Derivatization Chemistry and Analogue Synthesis Based on 5 Ethyl 4 Fluoroisoxazol 3 Ol

Synthesis of Ether and Ester Derivatives at the C3-Hydroxyl Group

The C3-hydroxyl group of the isoxazole (B147169) ring is a key site for derivatization, allowing for the synthesis of a wide range of ether and ester analogues. These modifications can significantly alter the physicochemical properties of the parent molecule.

O-Alkylation Reactions

The formation of ether derivatives at the C3 position can be achieved through O-alkylation reactions. This transformation typically involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then reacts with an alkylating agent.

Commonly, a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is used to deprotonate the hydroxyl group in an aprotic solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN). The resulting alkoxide is then treated with an appropriate alkyl halide (e.g., alkyl iodide, bromide, or chloride) to yield the desired ether. The choice of base and solvent can be critical in achieving high yields and avoiding competing N-alkylation. For instance, the alkylation of alkali salts of similar heterocyclic systems in DMF often favors O-alkylation.

Table 1: O-Alkylation of 3-Hydroxyisoxazoles - Reagents and Conditions

| Alkylating Agent | Base | Solvent | Expected Product |

| Methyl Iodide | K₂CO₃ | DMF | 5-Ethyl-4-fluoro-3-methoxyisoxazole |

| Ethyl Bromide | NaH | THF | 3-Ethoxy-5-ethyl-4-fluoroisoxazole |

| Benzyl (B1604629) Chloride | Cs₂CO₃ | MeCN | 3-(Benzyloxy)-5-ethyl-4-fluoroisoxazole |

The reactivity of the alkyl halide and the steric hindrance around the hydroxyl group can influence the reaction conditions required. More reactive alkylating agents like alkyl iodides may allow for milder conditions, while less reactive ones might necessitate higher temperatures or stronger bases.

O-Acylation Reactions

Ester derivatives of 5-ethyl-4-fluoroisoxazol-3-ol can be synthesized through O-acylation of the C3-hydroxyl group. This is typically accomplished by reacting the isoxazolol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base.